3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Descripción general

Descripción

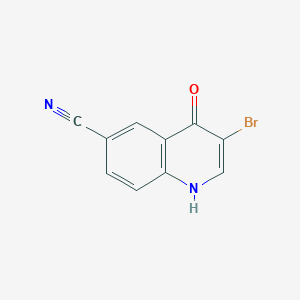

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H5BrN2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the third position, a carbonitrile group at the sixth position, and a keto group at the fourth position on the quinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves the bromination of 4-oxo-1,4-dihydroquinoline-6-carbonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes substitution with nucleophiles. Common reagents include amines, thiols, or alkoxides.

Mechanistic Insight : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) enable selective substitution at the bromine site. The nitrile group remains inert under these conditions .

Cyclization Reactions

The ketone and nitrile groups participate in cyclization to form fused heterocycles.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Diphenylether | 250°C, microwave irradiation, 5 min | Pyrido[3,2-g]quinoline derivatives | 87% | |

| POCl₃, PPA | 70°C, 12 h | Chlorinated quinoline-carboxylic acid | 77.4% |

Example : Heating in diphenylether induces cyclization via intramolecular nucleophilic attack, forming tricyclic structures .

Hydrolysis of Nitrile Group

The nitrile group at position 6 is hydrolyzed to carboxylic acid under basic conditions.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LiOH·H₂O | THF/H₂O, 20°C, 12 h | 6-Carboxy-3-bromo-4-oxo-1,4-dihydroquinoline | 85% |

Note : Hydrolysis proceeds via a two-step mechanism—initial formation of an amide intermediate followed by acidification to the carboxylic acid .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, Boronic acid | DME, Na₂CO₃, 90°C | 3-Aryl-4-oxo-1,4-dihydroquinoline-6-carbonitrile | 78% |

Key Application : Coupling with arylboronic acids expands the compound’s utility in synthesizing biaryl derivatives for pharmaceutical intermediates .

a) Oxidation/Reduction

- Oxidation : The ketone at position 4 can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ (yield: 62%) .

- Reduction : The nitrile group is reducible to an amine via hydrogenation (H₂, Ra-Ni, 60°C; yield: 70%) .

b) Nitrile to Tetrazole Conversion

Reaction with NaN₃ and NH₄Cl in DMF at 120°C yields a tetrazole derivative (yield: 65%) .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Reagents | Applications |

|---|---|---|---|

| Substitution | C-Br bond | Amines, Pd catalysts | Synthesis of aminoquinolines |

| Cyclization | C=O and C≡N | Diphenylether, POCl₃ | Heterocycle construction |

| Hydrolysis | C≡N | LiOH, H₂O/THF | Carboxylic acid derivatives |

| Cross-Coupling | C-Br bond | Boronic acids, Pd catalysts | Biaryl drug candidates |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential as an antibacterial agent, making it a candidate for further pharmacological development .

- Cannabinoid Receptor Modulation : Studies have identified its role as a selective ligand for cannabinoid receptors, particularly CB2 receptors. This aspect is significant due to the therapeutic implications in pain management and inflammation .

Applications in Medicinal Chemistry

The unique properties of this compound make it valuable in drug discovery:

- Drug Development : Its biological activity suggests potential as a lead compound in the development of new therapeutic agents targeting various diseases.

- Structure-Activity Relationship Studies : The compound serves as a template for synthesizing derivatives with improved receptor affinity and selectivity .

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the quinoline structure.

- Functional Group Modifications : Modifying the bromine and carbonitrile groups to enhance biological activity or alter pharmacokinetic properties.

These synthetic approaches highlight the complexity involved in producing this compound while allowing for the exploration of analogs with varied properties.

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives of 3-Bromo-4-oxo-1,4-dihydroquinoline compounds exhibited significant antibacterial activity against various strains of bacteria. This highlights the potential for developing new antibiotics based on this scaffold .

Case Study 2: Cannabinoid Receptor Interaction

Research focused on synthesizing various derivatives to assess their binding affinity to CB2 receptors. The results indicated that small modifications around the quinoline core could significantly impact receptor interaction, paving the way for targeted drug design .

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and the carbonitrile group may play crucial roles in its biological activity by facilitating interactions with enzymes or receptors. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the fourth position and various substituents on the quinoline ring.

Quinoline derivatives: A broad class of compounds with diverse substituents and biological activities.

Uniqueness

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is unique due to the presence of both a bromine atom and a carbonitrile group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Actividad Biológica

3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound has the molecular formula CHBrNO and features a quinoline core structure, characterized by a fused benzene and pyridine ring system. The presence of a bromine atom at the 3-position and a carbonitrile group at the 6-position contributes to its unique chemical properties. Various synthetic methods have been employed to produce this compound, often involving the condensation of 3-bromoanilines with cyanoacetic acid or its derivatives under controlled conditions to optimize yield and purity .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines in cellular models, which is crucial for developing therapies for inflammation-related diseases .

- Anticancer Properties : Some studies have indicated that it may induce apoptosis in cancer cells through various pathways, suggesting its potential as an anticancer agent.

The biological effects of this compound are primarily attributed to its interactions with specific biomolecules:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering cellular functions and metabolic flux .

- Gene Expression Modulation : It has been observed to affect the expression of genes associated with cell growth and apoptosis, indicating its role in regulating cellular processes .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

Detailed Research Findings

- Antimicrobial Studies : In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

- Inflammatory Response Modulation : In cellular assays, treatment with this compound reduced the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models exposed to lipopolysaccharides (LPS) .

- Cancer Cell Studies : Research involving various cancer cell lines showed that the compound could induce apoptosis through mitochondrial pathways, leading to increased caspase activity and subsequent cell death .

Propiedades

IUPAC Name |

3-bromo-4-oxo-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-5-13-9-2-1-6(4-12)3-7(9)10(8)14/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZWKDYMBRFFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627300 | |

| Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440526-48-6, 304904-69-6 | |

| Record name | 6-Quinolinecarbonitrile, 3-bromo-4-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440526-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-oxo-1,4-dihydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.